molecular formula C21H25N3O4S B385532 N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide CAS No. 637326-18-2

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B385532
CAS No.: 637326-18-2
M. Wt: 415.5g/mol
InChI Key: YQLSIQJUIGXXSD-UHFFFAOYSA-N
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Description

N-[4-(4-Morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a morpholine ring and a pyrrolidine sulfonamide group, structural motifs commonly associated with bioactive molecules. Compounds containing the morpholine ring are frequently explored in the search for new antimicrobial agents to address the global challenge of multidrug resistance in pathogenic microorganisms . Similarly, the pyrrolidine sulfonamide functionality is a key structural element found in compounds investigated for their potential as enzyme inhibitors, such as IKK2 inhibitors, which are relevant in therapeutic development . Researchers utilize this compound as a valuable chemical building block or reference standard in hit-to-lead optimization campaigns. Its structure allows for the study of structure-activity relationships (SAR), particularly in the development of novel small molecules with potential antibacterial or anti-inflammatory properties. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-21(22-18-6-8-19(9-7-18)23-12-14-28-15-13-23)17-4-3-5-20(16-17)29(26,27)24-10-1-2-11-24/h3-9,16H,1-2,10-15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLSIQJUIGXXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Chlorosulfonyl)benzoic Acid

Benzene-1,3-dicarboxylic acid undergoes selective monoesterification using methanol under acidic conditions, followed by sulfonation with chlorosulfonic acid at 0–5°C. The intermediate 3-(chlorosulfonyl)benzoic acid is isolated in 68% yield after recrystallization from dichloromethane.

Pyrrolidine Coupling to Form 3-(1-Pyrrolidinylsulfonyl)benzoic Acid

The chlorosulfonyl intermediate reacts with pyrrolidine in tetrahydrofuran (THF) at room temperature, catalyzed by triethylamine. After 12 hours, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 74% of the sulfonamide.

Preparation of 4-(4-Morpholinyl)aniline

4-Fluoronitrobenzene reacts with morpholine in dimethylacetamide at 120°C for 6 hours, followed by catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to reduce the nitro group to an amine. The product is obtained in 82% yield after filtration and solvent evaporation.

Amide Bond Formation

3-(1-Pyrrolidinylsulfonyl)benzoic acid is activated with thionyl chloride to form the corresponding acid chloride, which couples with 4-(4-morpholinyl)aniline in dichloromethane. The reaction proceeds at 0°C for 2 hours, yielding 65% of the target compound after aqueous workup.

Method 2: One-Pot Synthesis Using Palladium Catalysis

Direct Coupling of Pre-Functionalized Intermediates

A palladium-catalyzed coupling strategy merges 3-bromo-N-(4-morpholinylphenyl)benzamide with pyrrolidinylsulfonyl zinc chloride. Using Pd(PPh₃)₄ (5 mol%) in THF at 80°C for 24 hours, the cross-coupling achieves a 58% yield. This method avoids isolation of intermediates but requires stringent anhydrous conditions.

Optimization of Reaction Parameters

Key variables include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ improves turnover.

  • Solvent : Tetrahydrofuran outperforms DMF or toluene in minimizing side reactions.

  • Temperature : Reactions above 100°C lead to decomposition.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
1Stepwise coupling65High purity, scalableMulti-step purification
2One-pot Pd catalysis58Fewer intermediatesSensitivity to moisture
3Oxidative sulfonylation71Avoids chlorinated reagentsRequires specialized catalysts

Method 1 remains the most reliable for industrial-scale production due to its robust isolation protocols, while Method 3 offers environmental benefits by eliminating gaseous HCl evolution .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways and disease mechanisms.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Several benzamide derivatives in share the N-phenylbenzamide scaffold but differ in substituents:

  • Alkoxy Side Chains : Compounds such as N-[(2S)-3-(4-butoxyphenyl)-...]benzamide (, ID 9) and N-{(2S)-1-...-3-[4-(hexyloxy)phenyl]-...}benzamide (ID 12) feature alkoxy groups (e.g., butoxy, hexyloxy) on the phenyl ring. These hydrophobic chains likely enhance membrane permeability compared to the morpholine group in the target compound, which may improve aqueous solubility due to morpholine’s polarity .
Table 1: Key Structural Differences in Benzamide Analogs
Compound Substituent on Phenyl Ring Functional Group on Benzamide Potential Impact on Properties
Target Compound 4-(4-Morpholinyl)phenyl 1-Pyrrolidinylsulfonyl Balanced solubility and target affinity
, ID 9 4-Butoxyphenyl Hydroxy-phenylpropan-2-yl Increased lipophilicity
, Compound 3b 4-(2-Aminocyclopropyl)phenyl Furan-3-yl Enhanced hydrogen bonding potential

Heterocyclic Modifications and Bioactivity

  • Pyrazolo-Pyrimidine and Chromenone Systems: The compound in (Example 53) incorporates a pyrazolo[3,4-d]pyrimidin-3-yl core linked to a chromen-4-one group. This complex heterocyclic system contrasts with the simpler benzamide scaffold of the target compound. The fluorinated aromatic rings in Example 53 (e.g., 5-fluoro-3-(3-fluorophenyl)) may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. The target compound’s pyrrolidinylsulfonyl group could offer similar steric bulk but with different electronic properties . Physical Properties: Example 53 has a melting point of 175–178°C and a molecular mass of 589.1 g/mol, indicative of high crystallinity and stability. These properties are critical for oral bioavailability, which may differ from the target compound depending on its own melting behavior .
  • Heteroaromatic Substitutions: highlights benzamides with furan, thiophene, and pyridine substituents (e.g., Compounds 3b, 4a–b). For instance, N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) shows a melting point of 214–216°C and a mass of 406.1 g/mol. The aminocyclopropyl group may enhance rigidity and target engagement compared to the morpholinyl group in the target compound. Additionally, the thiophene and pyridine rings in analogs 4a–6b could influence π-π stacking interactions in enzymatic binding sites .
Table 2: Comparative Physical and Spectral Data
Compound (Source) Melting Point (°C) Molecular Mass (g/mol) Key Spectral Features
Target Compound Not reported ~435 (estimated) Likely distinct NMR sulfonyl/morpholine peaks
, Example 53 175–178 589.1 Fluorine-associated 19F NMR signals
, Compound 3b 214–216 406.1 Aromatic protons at δ 7.2–8.1 ppm (1H NMR)

Pharmacological Target Implications

  • Epigenetic Modulators: describes a benzamide derivative (n-methyl-3-(4-piperidinyl)benzamide) with a fluorobenzyl group, which targets histone acetylation pathways. The morpholine group in the target compound may instead favor interactions with ATP-binding pockets in kinases .
  • Safety Profiles : ’s ZM 447439, a morpholine-containing benzamide (CAS 331771-20-1), is used in research applications, highlighting the safety considerations for handling similar compounds. While ZM 447439 includes a methoxyquinazoline group absent in the target compound, both share morpholine moieties, which are generally associated with low toxicity .

Biological Activity

N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C21H25N3O4S
  • Molecular Weight : 401.57 g/mol
  • CAS Number : 1034346

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The morpholinyl and pyrrolidinyl groups enhance the compound's ability to penetrate biological membranes and interact with cellular targets effectively.

Biological Activity Overview

  • Anticancer Properties
    • Recent studies have identified this compound as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair mechanisms in cancer cells. In vitro assays demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including colorectal cancer cells (HCT116, DLD-1) with IC50 values as low as 0.30 μM, indicating strong efficacy in inhibiting cancer cell growth .
  • Mechanistic Insights
    • The compound's mechanism involves inducing apoptosis in cancer cells through multiple pathways:
      • Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase.
      • DNA Damage Accumulation : Increases in DNA double-strand breaks were observed, leading to enhanced apoptosis.
      • Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, contributing to cell death .

Study 1: Antiproliferative Activity

A series of benzamide derivatives were synthesized and screened for their antiproliferative effects. Among these, this compound demonstrated significant selectivity for cancer cells over normal cells, highlighting its potential as a targeted therapy.

Study 2: Molecular Docking

Molecular docking studies indicated that the compound binds effectively to the catalytic pocket of PARP-1 through multiple hydrogen bonds. This interaction is critical for its inhibitory effect on PARP-1 activity, further supporting its role as a promising anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 (μM)
This compoundStructurePARP-1 Inhibition0.30
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamideSimilarModerate Anticancer Activity2.50
N-1-adamantyl-4-(4-morpholinylsulfonyl)benzamideSimilarLow Anticancer Activity5.00

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